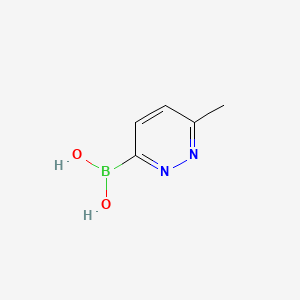

(6-Methylpyridazin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

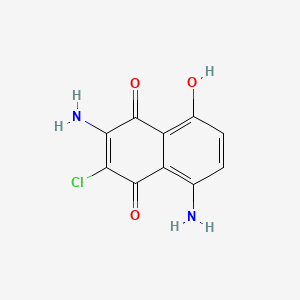

“(6-Methylpyridazin-3-yl)boronic acid” is a chemical compound with the empirical formula C6H8BNO2 . It has a molecular weight of 136.94 .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(6-Methylpyridazin-3-yl)boronic acid”, can be achieved through several methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Chemical Reactions Analysis

Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a pivotal reaction in organic chemistry with wide-ranging applications in polymer science and in the fine chemicals and pharmaceutical industries(6-Methylpyridazin-3-yl)boronic acid could be used as a coupling partner in this reaction to create various chemical compounds .

Sensing Applications

Boronic acids are known for their ability to detect diols and anions(6-Methylpyridazin-3-yl)boronic acid could be incorporated into sensors that utilize optical or electrochemical methods to detect specific molecules or ions .

Medicinal Chemistry

Non-symmetrical borinic acids are particularly interesting for applications in medicinal chemistry. As such, (6-Methylpyridazin-3-yl)boronic acid could be used in the synthesis of compounds that have potential medicinal properties or in the creation of chemical sensors .

Biochemical Tools

Small chemical receptors based on boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems(6-Methylpyridazin-3-yl)boronic acid could potentially be utilized in these areas to develop new biochemical tools .

Safety and Hazards

Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

(6-methylpyridazin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKYMFKRUGAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=C(C=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylpyridazin-3-yl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

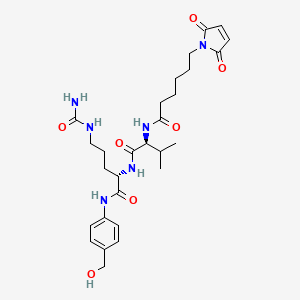

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

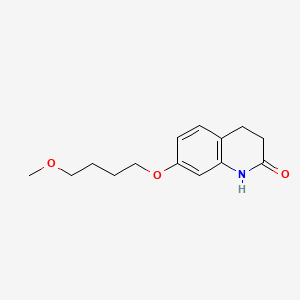

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)

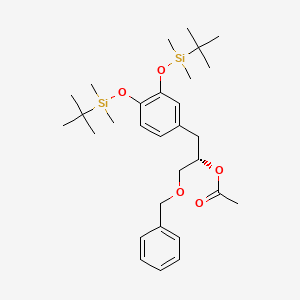

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)